Chlorodicyclohexylborane is a colorless liquid with the chemical formula C12H20BCl. It is characterized by the presence of a boron atom bonded to two cyclohexyl groups and one chlorine atom. This compound is notable for its reactivity, particularly in organic synthesis, where it serves as a versatile reagent in several important reactions .
Chlorodicyclohexylborane can be synthesized through several methods:
Chlorodicyclohexylborane finds utility in various fields:
While specific interaction studies involving chlorodicyclohexylborane are scarce, its ability to form enolates upon reaction with amines indicates potential interactions with various nucleophiles. Such interactions are crucial for understanding its reactivity patterns and optimizing its use in synthetic pathways.
Chlorodicyclohexylborane shares similarities with other organoboron compounds. Here are some comparable compounds:
Compound Name | Structure Type | Key Reactions | Unique Features |
---|---|---|---|
Dicyclohexylborane | Boron compound | Aldol reactions | Less reactive than chlorinated variants |
Tris(2-methylpropyl)borate | Boron compound | Nucleophilic substitutions | Used in polymer chemistry |
Triethylborane | Boron compound | Hydroboration reactions | Highly reactive; used for alkene transformations |
Chlorodicyclohexylborane is unique due to its specific chlorine substitution and dual cyclohexyl groups, which influence its reactivity and selectivity in organic synthesis compared to other organoboron compounds.
The development of chlorodicyclohexylborane emerged from the broader field of organoboron chemistry, which gained significant momentum in the latter half of the twentieth century. Organoboron compounds have evolved from simple laboratory curiosities to indispensable synthetic tools, with their utility in various chemical transformations becoming increasingly recognized. The specific development of chlorodicyclohexylborane as a synthetic reagent represents part of the systematic exploration of substituted borane derivatives that began in earnest during the 1970s and 1980s.
The compound's emergence in synthetic methodology can be traced to research efforts focused on developing more selective and controllable boron-based reagents. Early investigations into dicyclohexylchloroborane systems revealed their potential for achieving high levels of stereoselectivity in enolboration processes, particularly when combined with tertiary amines. These discoveries laid the foundation for the compound's current widespread use in organic synthesis.
The systematic study of chlorodicyclohexylborane-mediated reactions began to appear prominently in the literature during the 1990s, with researchers recognizing its unique ability to facilitate stereoselective aldol additions. The compound's development represents a significant milestone in the evolution of organoboron reagents, demonstrating how structural modifications can dramatically influence reactivity and selectivity patterns.
Chlorodicyclohexylborane possesses the molecular formula Carbon-12 Hydrogen-22 Boron Chlorine and maintains a molecular weight of 212.57 grams per mole. The International Union of Pure and Applied Chemistry designation for this compound is chloro(dicyclohexyl)borane. Alternative nomenclature includes dicyclohexylboron chloride, dicyclohexylboryl chloride, and dicyclohexylchloroborane.
The compound's Chemical Abstracts Service registry number is 36140-19-9, while its European Community number is designated as 609-212-3. The Simplified Molecular Input Line Entry System representation is ClB(C1CCCCC1)C2CCCCC2, and the International Chemical Identifier key is PBBOKJIYEZCTEH-UHFFFAOYSA-N.
Table 1: Structural and Physical Properties of Chlorodicyclohexylborane
The molecular structure features a central boron atom bonded to two cyclohexyl groups and one chlorine atom. This trigonal planar arrangement around the boron center creates a sterically hindered environment that significantly influences the compound's reactivity patterns. The cyclohexyl groups adopt chair conformations, contributing to the overall bulkiness of the molecule and affecting its approach to reaction partners.
Chlorodicyclohexylborane has established itself as a crucial reagent in modern organic synthesis, particularly excelling in stereoselective transformations. The compound's primary applications encompass aldol addition reactions, Mukaiyama aldol additions, microwave-assisted ring-closing metathesis reactions, carbon-alkylation of aromatic aldimines, reversible ketone-ketone aldol reactions, and stereoselective aldol reactions.
Research has demonstrated that chlorodicyclohexylborane-mediated aldol additions of variously oxygen-protected alpha,alpha-prime-dioxygenated ketones exhibit remarkable stereoselectivity dependent on the protecting group employed. Notably, ketones bearing bulky silyloxy protecting groups yield syn aldols, most likely proceeding through Z enolates. This observation challenges traditional assumptions about chelate participation during enolization processes, particularly when sterically demanding protecting groups are present.
The compound serves as an effective reagent for enolboration of ketones and other carbonyl derivatives when employed in combination with triethylamine. This methodology provides convenient access to boron enolates, which serve as key intermediates in numerous synthetic transformations. The dicyclohexylchloroborane/triethylamine combination has proven particularly valuable for generating kinetic enolates under mild conditions.
In macrocyclic synthesis, chlorodicyclohexylborane functions as an effective additive in ring-closing metathesis reactions. The compound's presence significantly enhances yields in the formation of large ring systems, particularly when combined with thermal and microwave-assisted reaction conditions. This application demonstrates the compound's versatility beyond traditional aldol chemistry.
Table 2: Synthetic Applications of Chlorodicyclohexylborane
Chlorodicyclohexylborane belongs to the broader class of organoboron compounds, specifically categorized as an organoborane with the general formula BR subscript n H subscript 3-n. Within this classification, it represents a trisubstituted borane where two positions are occupied by cyclohexyl groups and one by a chlorine atom. This structural arrangement places it among the trialkyl and triaryl borane derivatives, which typically exhibit weak Lewis acidic properties and form monomers with trigonal, planar boron centers.
The compound's classification within organoboron chemistry positions it among reagents and synthetic intermediates that serve as catalysts and facilitate various chemical transformations. Unlike primary and secondary borane hydrides that tend to dimerize due to their strong Lewis acidic nature, chlorodicyclohexylborane maintains its monomeric structure due to the steric bulk provided by the cyclohexyl substituents.
Comparative analysis with related organoboron compounds reveals chlorodicyclohexylborane's unique position within this chemical family. Dicyclohexylborane, lacking the chlorine substituent, exhibits different reactivity patterns and reduced electrophilic character. Dichlorophenylborane, containing two chlorine atoms and a phenyl group, offers distinct reactivity and selectivity profiles compared to the dicyclohexyl derivative.
Catecholborane represents another significant organoboron reagent, featuring a catechol group that provides unique reactivity in hydroboration reactions. The borane dimethyl sulfide complex serves as a simpler borane compound utilized in hydroboration and reduction transformations. These comparisons highlight chlorodicyclohexylborane's distinctive combination of steric bulk and controlled reactivity.
The compound's electron-deficient boron center, characteristic of organoborane compounds, contributes to its strong electrophilic nature while remaining sterically hindered enough to prevent dimerization. This balance between electrophilicity and steric hindrance creates the ideal conditions for selective synthetic transformations. The carbon-boron bond exhibits low polarity, with electronegativity values of 2.55 for carbon and 2.04 for boron, contributing to the compound's stability under appropriate storage conditions.
Flammable;Corrosive